Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine
描述
Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine, commonly known as R-PIA, is a potent and selective adenosine A1 receptor agonist. It has been extensively studied for its potential applications in the treatment of various diseases, including cardiovascular diseases, neurological disorders, and cancer.
作用机制
R-PIA exerts its pharmacological effects by selectively activating the adenosine A1 receptor. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the reduction of cyclic AMP levels. This results in a decrease in intracellular calcium levels and the inhibition of neurotransmitter release. The activation of the adenosine A1 receptor also leads to the opening of potassium channels, which hyperpolarizes the cell membrane and reduces excitability.
Biochemical and Physiological Effects:
The activation of the adenosine A1 receptor by R-PIA has several biochemical and physiological effects. In the cardiovascular system, R-PIA reduces heart rate, contractility, and blood pressure. In the nervous system, R-PIA reduces neuronal excitability, enhances synaptic transmission, and improves cognitive function. In cancer cells, R-PIA inhibits cell proliferation, induces apoptosis, and reduces tumor growth and metastasis.
实验室实验的优点和局限性
R-PIA has several advantages for lab experiments. It is a potent and selective adenosine A1 receptor agonist, which allows for the specific activation of the receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, R-PIA has some limitations for lab experiments. It is expensive and difficult to synthesize, which limits its availability. It also has low solubility, which can limit its use in in vitro experiments.
未来方向
There are several future directions for the study of R-PIA. One direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of R-PIA. Another direction is the investigation of the potential therapeutic applications of R-PIA in other diseases, such as diabetes and inflammation. Additionally, the development of more selective adenosine A1 receptor agonists could provide insights into the specific roles of the receptor in different physiological processes.
科学研究应用
R-PIA has been extensively studied for its potential applications in the treatment of various diseases. In cardiovascular diseases, R-PIA has been shown to reduce myocardial infarction and ischemia-reperfusion injury. In neurological disorders, R-PIA has been shown to have neuroprotective effects and improve cognitive function. In cancer, R-PIA has been shown to inhibit tumor growth and metastasis.
属性
IUPAC Name |
(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-9(3-5-12-13)10-8(11)4-6-14-10/h3,5,7-8,10H,4,6,11H2,1-2H3/t8-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFRKRVKFQLQIU-PSASIEDQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。